

# Application Notes and Protocols for Patient Selection in NSABP C-08

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## Compound of Interest

Compound Name: CT-08

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## Introduction

The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 was a pivotal phase III clinical trial designed to evaluate the efficacy of adding bevacizumab to a standard adjuvant chemotherapy regimen (mFOLFOX6) for patients with stage II or III colon cancer. The careful selection of patients was critical to the integrity and outcomes of this study. These application notes provide a detailed protocol for the selection of patients, mirroring the criteria used in the NSABP C-08 trial, to guide researchers, scientists, and drug development professionals in designing similar studies or for retrospective analyses.

## Patient Selection Protocol

The protocol for patient selection in the NSABP C-08 trial was based on a set of well-defined inclusion and exclusion criteria to ensure a homogenous patient population and to minimize risks associated with the investigational treatment.

## Inclusion Criteria

To be eligible for enrollment in the NSABP C-08 trial, patients had to meet all of the following criteria:

- **Histological Confirmation:** Patients must have had histologically confirmed adenocarcinoma of the colon.

- **Disease Stage:** The disease must have been staged as either Stage II (T3, T4; N0; M0) or Stage III (any T; N1, N2; M0).
- **Surgical Resection:** Patients must have undergone a potentially curative surgical resection of the primary colon tumor.
- **Performance Status:** Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, indicating they were fully ambulatory and capable of self-care.<sup>[1]</sup>
- **Time to Randomization:** Patients were to be randomized within 21 to 50 days after surgical removal of the primary tumor.<sup>[1]</sup>

#### Exclusion Criteria

Patients were excluded from the trial if they met any of the following criteria:

- **Prior Chemotherapy or Radiotherapy:** No prior chemotherapy or radiotherapy for the current colon cancer diagnosis was permitted.
- **Metastatic Disease:** Patients with evidence of metastatic disease (Stage IV) were excluded.
- **Inadequate Organ Function:** Patients needed to have adequate hematologic, renal, and hepatic function.
- **Cardiovascular Disease:** Significant cardiovascular comorbidities were grounds for exclusion. Specifically, patients with New York Heart Association Class III or IV cardiac disease, a history of myocardial infarction within the 12 months prior to study entry, unstable angina within the last 12 months, or symptomatic arrhythmia were not eligible.
- **Thromboembolic Events:** A history of cerebral vascular accident, transient ischemic attack, symptomatic peripheral vascular disease, or any arterial thrombotic episode within the 12 months preceding randomization was exclusionary.<sup>[1][2]</sup>
- **Uncontrolled Hypertension:** Patients with uncontrolled hypertension were not eligible to participate.

- Other Malignancies: A history of other malignancies, with certain exceptions, was an exclusion criterion.
- Pregnancy or Lactation: Pregnant or lactating women were excluded from the trial.

### Experimental Design and Treatment Arms

Patients who met the eligibility criteria were randomized in a 1:1 ratio to one of two treatment arms:

- Arm 1 (Control): mFOLFOX6 chemotherapy alone. The mFOLFOX6 regimen consisted of oxaliplatin, leucovorin, and 5-fluorouracil administered every two weeks for a total of 12 cycles.
- Arm 2 (Investigational): mFOLFOX6 chemotherapy plus bevacizumab. Patients in this arm received the same mFOLFOX6 regimen as the control arm, with the addition of bevacizumab administered every two weeks.

## Data Presentation: Patient Characteristics

The following tables summarize the baseline characteristics of the patient population enrolled in the NSABP C-08 trial. This data is essential for understanding the generalizability of the trial's findings.

Table 1: Patient Demographics and Baseline Characteristics

Characteristic	mFOLFOX6 (N=1338)	mFOLFOX6 + Bevacizumab (N=1335)	Total (N=2673)
Age (years)			
<50	28%	27%	27.5%
50-59	27%	28%	27.5%
60-69	29%	28%	28.5%
≥70	16%	17%	16.5%
Sex			
Male	51%	51%	51%
Female	49%	49%	49%
Race			
White	90%	90%	90%
Black	5%	5%	5%
Other	5%	5%	5%
ECOG Performance Status			
0	73%	72%	72.5%
1	27%	28%	27.5%

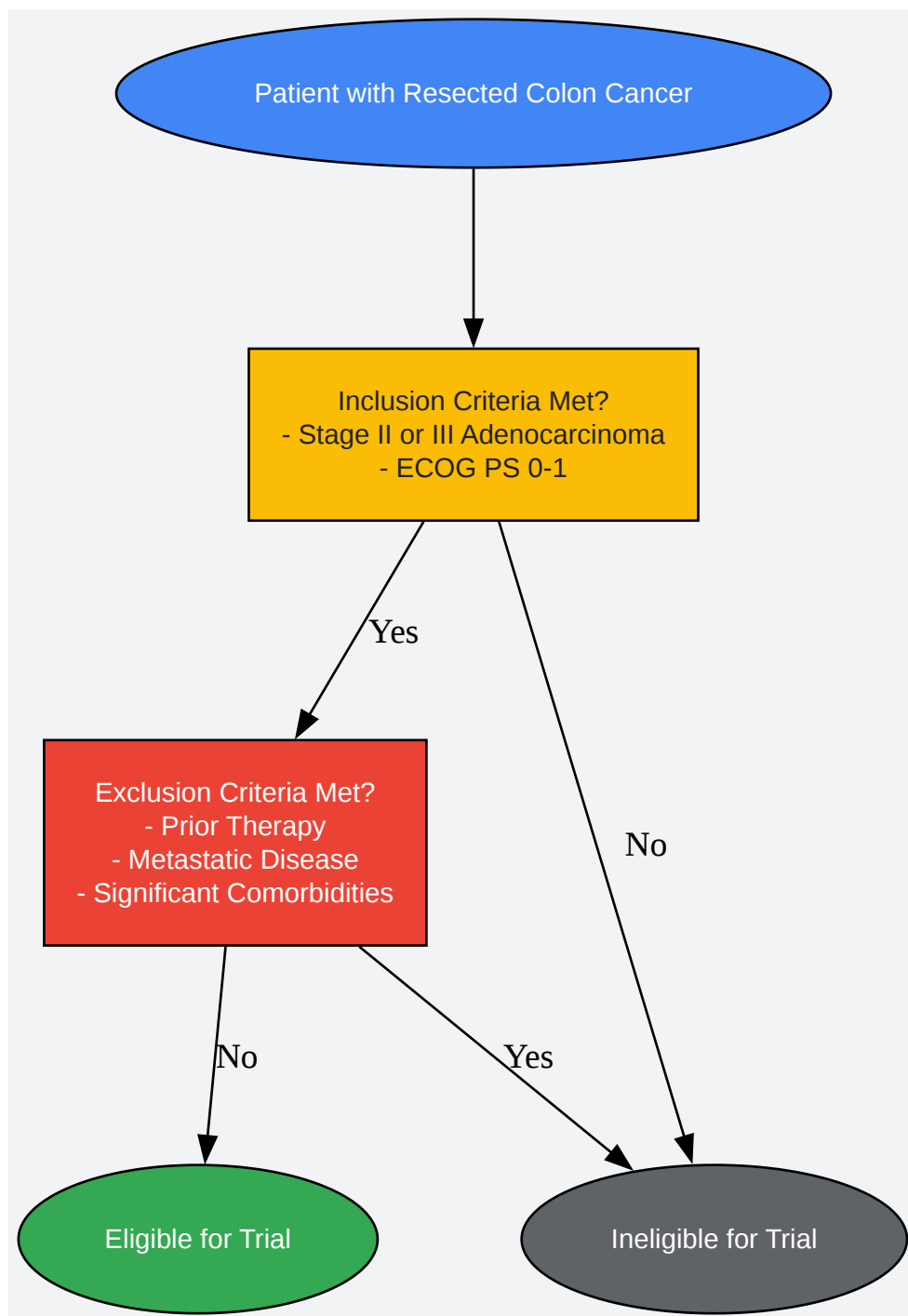
Table 2: Disease Characteristics at Baseline

Characteristic	mFOLFOX6 (N=1338)	mFOLFOX6 + Bevacizumab (N=1335)	Total (N=2673)
Disease Stage			
Stage II	25%	25%	25%
Stage III	75%	75%	75%
Tumor Location			
Right Colon	38%	39%	38.5%
Left Colon	55%	54%	54.5%
Both	7%	7%	7%
Tumor Grade			
Well Differentiated	15%	14%	14.5%
Moderately Differentiated	70%	71%	70.5%
Poorly Differentiated	15%	15%	15%

## Visualizations

### Patient Selection Workflow

The following diagram illustrates the logical workflow for selecting patients for a clinical trial based on the NSABP C-08 protocol.



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Caption: Logical workflow for patient selection in the NSABP C-08 trial.

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## References

- 1. [ascopubs.org](https://ascopubs.org) [[ascopubs.org](https://ascopubs.org)]
- 2. Initial Safety Report of NSABP C-08: A Randomized Phase III Study of Modified FOLFOX6 With or Without Bevacizumab for the Adjuvant Treatment of Patients With Stage II or III Colon Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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